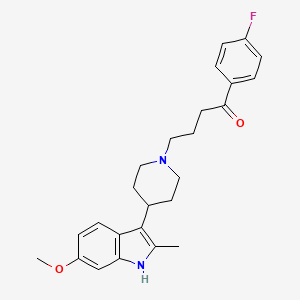
Mindoperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mindoperone is a chemical compound with the molecular formula C25H29FN2O2 and a molecular weight of 408.520 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mindoperone involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Introduction of functional groups: Functional groups such as fluorine and hydroxyl groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Mindoperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Mindoperone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
Mindoperone exerts its effects primarily through interactions with dopamine receptors in the brain. It functions as an antagonist at these receptors, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of other antipsychotic drugs, which are used to treat conditions such as schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Mindoperone is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Haloperidol: Another antipsychotic with a different chemical structure but similar mechanism of action.
Risperidone: A widely used antipsychotic with distinct pharmacokinetic properties.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but with a different side effect profile.
This compound’s uniqueness lies in its specific binding affinity and selectivity for dopamine receptors, which may offer advantages in terms of efficacy and side effects .
Properties
CAS No. |
52157-83-2 |
|---|---|
Molecular Formula |
C25H29FN2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(6-methoxy-2-methyl-1H-indol-3-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C25H29FN2O2/c1-17-25(22-10-9-21(30-2)16-23(22)27-17)19-11-14-28(15-12-19)13-3-4-24(29)18-5-7-20(26)8-6-18/h5-10,16,19,27H,3-4,11-15H2,1-2H3 |
InChI Key |
URAQFJBGJKTOGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Key on ui other cas no. |
52157-83-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















